N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethoxyphenyl group and an indazole core, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives
Uniqueness
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific combination of a trimethoxyphenyl group and an indazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O4/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-19-22-18(23)16-12-6-4-5-7-13(12)20-21-16/h8-10H,4-7H2,1-3H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
AMNKATIANUGNSH-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
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